molecular formula C12H18N2OS B1464604 [1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine CAS No. 1250427-15-6

[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine

Cat. No.: B1464604
CAS No.: 1250427-15-6
M. Wt: 238.35 g/mol
InChI Key: DUMBHUSTTGIBRD-UHFFFAOYSA-N
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Description

[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine: is a chemical compound that features a piperidine ring substituted with a methanamine group and a 5-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanamine Group:

    Attachment of the 5-Methylthiophene-2-carbonyl Group: The final step involves the acylation of the piperidine ring with 5-methylthiophene-2-carbonyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the thiophene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Thiophene-2-carbonyl)piperidin-4-yl]methanamine
  • [1-(5-Ethylthiophene-2-carbonyl)piperidin-4-yl]methanamine
  • [1-(5-Methylfuran-2-carbonyl)piperidin-4-yl]methanamine

Uniqueness

The presence of the 5-methyl group on the thiophene ring distinguishes [1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine from its analogs. This methyl group can influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-2-3-11(16-9)12(15)14-6-4-10(8-13)5-7-14/h2-3,10H,4-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMBHUSTTGIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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